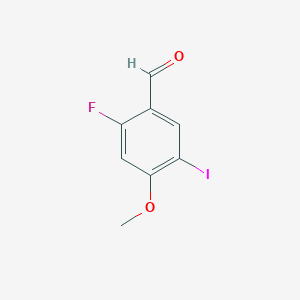

2-Fluoro-5-iodo-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-iodo-4-methoxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a fluorinated aromatic aldehyde .

Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared from 4-bromo-3-fluoroanisole .Molecular Structure Analysis

The molecular weight of this compound is 280.04 . Its IUPAC name is this compound and its InChI code is 1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 .Chemical Reactions Analysis

This compound can be used in various chemical reactions. For instance, it can be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 280.04 . It has a density of 1.2±0.1 g/cm3, a boiling point of 226.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a refractive index of 1.5305-1.5355 at 20°C .Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Fluoro-5-iodo-4-methoxybenzaldehyde is a chemical compound with potential applications in synthetic and medicinal chemistry. Its structural attributes suggest it could be useful in the synthesis of complex molecules, including pharmaceuticals and materials. While the direct literature on this specific compound is limited, insights can be drawn from related research on fluorinated and halogenated benzaldehydes, highlighting their importance in drug development and material science. Fluorinated compounds, for example, have been identified as crucial in the synthesis of pharmaceuticals due to their ability to improve drug properties such as metabolic stability, bioavailability, and binding affinity (Gmeiner, 2020). Similarly, halogenated benzaldehydes serve as key intermediates in the synthesis of complex molecules, offering pathways to novel compounds with enhanced biological activities.

Catalytic Processes and Material Science

In catalytic processes and material science, fluorinated and iodinated compounds have demonstrated significant utility. Their unique electronic properties facilitate the development of advanced materials, including polymers and liquid crystals, where they impart improved thermal stability, electrical properties, and chemical resistance. Research in this area points to the potential of fluorinated liquid crystals in various applications, from displays to advanced coatings, underscoring the role of fluorine in modifying material properties for specific applications (Hird, 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, playing a role in numerous biochemical processes .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution .

Biochemical Pathways

Benzaldehyde derivatives are often involved in various biochemical pathways, influencing a wide range of physiological processes .

Result of Action

Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methoxybenzaldehyde. For instance, it is slightly soluble in water , which could affect its distribution in the body. It is also air sensitive and should be stored away from air .

Properties

IUPAC Name |

2-fluoro-5-iodo-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMFALARVZUXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2535948.png)

![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)

![8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)

![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)

![spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one](/img/structure/B2535960.png)

![3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B2535961.png)

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)